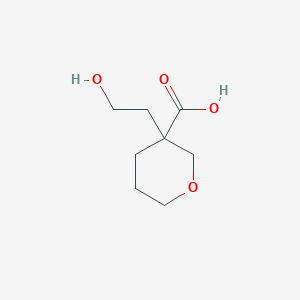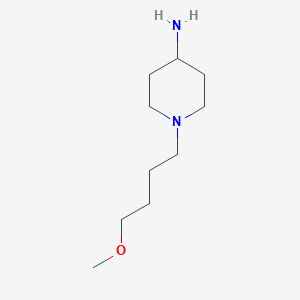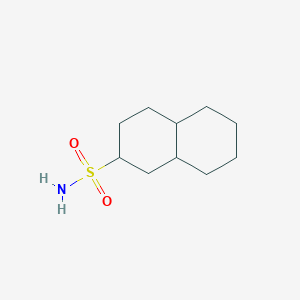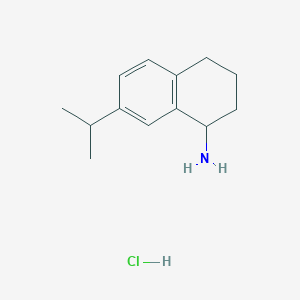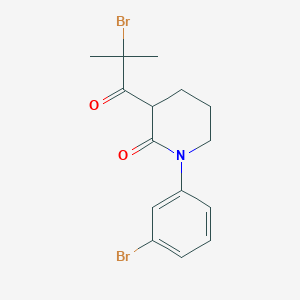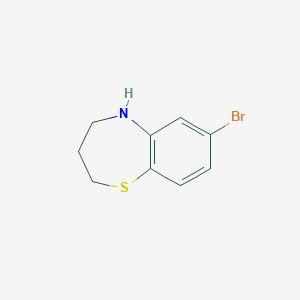![molecular formula C12H9F3O2 B13243067 (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol CAS No. 1245321-32-7](/img/structure/B13243067.png)
(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol is an organic compound that features a furan ring and a trifluoromethyl-substituted phenyl group connected via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol typically involves the reaction of furan derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the use of a Grignard reagent, where furan-2-ylmagnesium bromide reacts with 4-(trifluoromethyl)benzaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(Furan-2-yl)methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(4-(Trifluoromethyl)phenyl)methanol: Lacks the furan ring, affecting its reactivity and applications.
(Furan-2-yl)(phenyl)methanol: Similar structure but without the trifluoromethyl group, leading to different properties.
Uniqueness: (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol is unique due to the presence of both the furan ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
1245321-32-7 |
|---|---|
Molecular Formula |
C12H9F3O2 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
furan-2-yl-[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)9-5-3-8(4-6-9)11(16)10-2-1-7-17-10/h1-7,11,16H |
InChI Key |
NLJWQZQAAKTHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13242998.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)
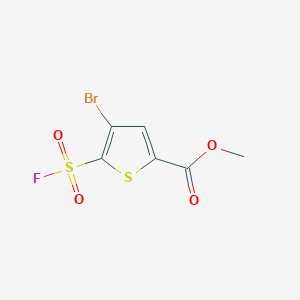
![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride](/img/structure/B13243038.png)

![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)
